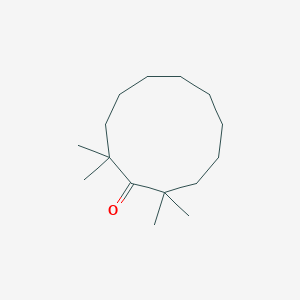

2,2,11,11-Tetramethylcycloundecan-1-one

Description

2,2,11,11-Tetramethylcycloundecan-1-one is a cyclic ketone featuring a cycloundecane backbone substituted with four methyl groups at the 2, 2, 11, and 11 positions. The compound’s rigid cyclic framework and steric hindrance from the methyl groups may influence its reactivity, solubility, and stability compared to linear or less substituted analogs .

Properties

CAS No. |

110015-81-1 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

2,2,11,11-tetramethylcycloundecan-1-one |

InChI |

InChI=1S/C15H28O/c1-14(2)11-9-7-5-6-8-10-12-15(3,4)13(14)16/h5-12H2,1-4H3 |

InChI Key |

FBPKDEZBBFYTQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCCCCCC(C1=O)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,11,11-Tetramethylcycloundecan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating and refluxing, can lead to the formation of the desired cycloundecanone .

Industrial Production Methods

Industrial production of 2,2,11,11-Tetramethylcycloundecan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation under reduced pressure and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,11,11-Tetramethylcycloundecan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cycloundecanones.

Scientific Research Applications

2,2,11,11-Tetramethylcycloundecan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,11,11-Tetramethylcycloundecan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights several compounds with structural or functional similarities, enabling cautious comparisons:

Comparison with Deuterated Linear Alkanes ()

Deuterated analogs of linear alkanes and diols, such as 1,12-Dodecanedioic-2,2,11,11-d4 acid (CAS 97543-02-7) and 1,12-Dodecane-d24-diol (CAS 1219802-88-6), demonstrate isotopic substitution’s impact on physical properties. For example:

- Molecular weight differences: Deuteration increases molecular weight (e.g., 1,12-Dodecanedioic-d20 acid has a molecular weight of 250.42 vs. ~244.3 for the non-deuterated form) .

- Applications: Deuterated compounds are critical in NMR spectroscopy and metabolic studies, whereas non-deuterated analogs like 2,2,11,11-Tetramethylcycloundecan-1-one may serve as intermediates in asymmetric catalysis or polymer synthesis.

Comparison with Branched Alkanes ()

2,2,11,11-Tetramethyldodecane (CAS 127204-12-0) shares a similar methyl-substitution pattern but lacks the cyclic ketone moiety. Key differences include:

- Functional groups : The absence of a ketone in 2,2,11,11-Tetramethyldodecane reduces polarity and reactivity, making it more hydrophobic and less prone to nucleophilic attack.

Comparison with Cyclic and Aromatic Ketones ()

In contrast, 2,2,11,11-Tetramethylcycloundecan-1-one’s aliphatic cyclic structure may confer greater thermal stability but lower solubility in polar solvents compared to aromatic analogs .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Weight | Functional Group | Key Feature |

|---|---|---|---|---|

| 1,12-Dodecanedioic-d20 acid | 89613-32-1 | 250.42 | Carboxylic acid | Full deuteration |

| 2,2,11,11-Tetramethyldodecane | 127204-12-0 | ~226.45* | Alkane | Linear, methyl-branched |

| 2-Aminoacetophenone | Not provided | ~135.16 | Aromatic ketone | Bioactive metabolite |

| 2,2,11,11-Tetramethylcycloundecan-1-one | Not listed | ~208.36* | Cyclic ketone | Sterically hindered cyclic core |

*Estimated based on structural similarity.

Research Findings and Limitations

- Synthetic Challenges : The synthesis of 2,2,11,11-Tetramethylcycloundecan-1-one likely requires advanced methods (e.g., ring-closing metathesis or ketone protection strategies) to manage steric hindrance, akin to deuterated compound synthesis in .

- Thermodynamic Stability : Cyclic ketones with bulky substituents often exhibit higher melting points and lower solubility than linear analogs, as seen in deuterated diols () and branched alkanes () .

- Evidence Gaps: No direct data on the target compound’s spectral, thermal, or reactivity profiles were found. Further experimental studies are needed to validate comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.